Octadecylmagnesium chloride
Overview
Description
Octadecylmagnesium chloride is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds in various chemical reactions. The compound has the molecular formula C18H37ClMg and is typically found as a solution in tetrahydrofuran (THF). It is known for its role in nucleophilic addition reactions and carbon-carbon bond formation via palladium-catalyzed alkylation and arylation reactions .
Scientific Research Applications
Octadecylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, functionalized bipyridines, and discrete metal complexes.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug synthesis and development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Octadecylmagnesium chloride is a Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic synthesis. The primary targets of this compound are electrophilic carbon atoms present in organic compounds such as aldehydes and ketones .
Mode of Action
This compound, like other Grignard reagents, acts as a nucleophile . It interacts with its targets (electrophilic carbon atoms) through nucleophilic addition reactions, leading to the formation of carbon-carbon bonds . This interaction can result in the formation of a variety of organic compounds, depending on the nature of the electrophile .
Biochemical Pathways
These include carbon-carbon bond formation via palladium-catalyzed alkylation and arylation reactions . The downstream effects of these reactions can lead to the synthesis of complex organic molecules from simpler precursors.
Pharmacokinetics
This is due to their high reactivity and the challenging conditions required for their stability (e.g., anhydrous conditions, low temperatures) .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . For instance, it can be used for the introduction of octyl substituents on the bipyridine skeletons to prepare functionalized 4,4′-bipyridines . These compounds can serve as linkers in the formation of discrete metal complexes .
Action Environment
The action of this compound is highly dependent on the environmental conditions. It requires anhydrous (water-free) conditions and is typically used in solvents like tetrahydrofuran . The presence of water or other protic substances can rapidly destroy Grignard reagents, leading to a loss of their reactivity . Therefore, the efficacy and stability of this compound are highly dependent on maintaining appropriate environmental conditions .
Biochemical Analysis
Biochemical Properties
As a Grignard reagent, it is known to participate in nucleophilic addition reactions and carbon-carbon bond formation
Cellular Effects
Chloride ions, another component, have roles in the control of electrical excitability, extra- and intracellular ion homeostasis, and transepithelial transport .
Molecular Mechanism
As a Grignard reagent, it is known to participate in nucleophilic addition reactions and carbon-carbon bond formation
Temporal Effects in Laboratory Settings
As a Grignard reagent, it is known to be stable under certain conditions .
Metabolic Pathways
As a Grignard reagent, it is known to participate in nucleophilic addition reactions and carbon-carbon bond formation .
Transport and Distribution
Chloride ions, a component of Octadecylmagnesium chloride, are known to be transported across cellular membranes .
Subcellular Localization
As a Grignard reagent, it is known to participate in reactions in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecylmagnesium chloride is usually prepared through a Grignard reaction. The process involves reacting octadecyl bromide with metallic magnesium in an inert atmosphere, such as nitrogen, to form the octadecyl magnesium reagent. This reagent is then treated with cuprous chloride to yield this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the Grignard reaction. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Types of Reactions:
Nucleophilic Addition Reactions: this compound reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Carbon-Carbon Bond Formation: It participates in palladium-catalyzed alkylation and arylation reactions to form complex organic molecules.
Common Reagents and Conditions:
Reagents: Carbonyl compounds, palladium catalysts, cuprous chloride.
Conditions: Inert atmosphere (e.g., nitrogen), solvents like tetrahydrofuran (THF), controlled temperatures.
Major Products:
Alcohols: Formed from the reaction with aldehydes and ketones.
Complex Organic Molecules: Resulting from palladium-catalyzed reactions.
Comparison with Similar Compounds
- Decylmagnesium Bromide
- Isopropylmagnesium Chloride
- Dodecylmagnesium Bromide
- tert-Butylmagnesium Chloride
Comparison: Octadecylmagnesium chloride is unique due to its long carbon chain, which imparts specific properties and reactivity. Compared to shorter-chain Grignard reagents like decylmagnesium bromide or isopropylmagnesium chloride, this compound offers different solubility and reactivity profiles, making it suitable for specialized applications .
Properties
IUPAC Name |
magnesium;octadecane;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37.ClH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJANSKVJZWMB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400610 | |
Record name | Octadecylmagnesium chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116980-66-6 | |
Record name | Octadecylmagnesium chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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